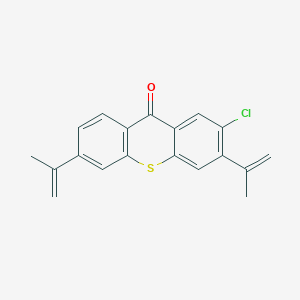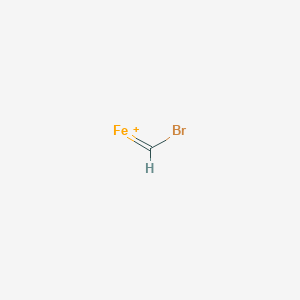
(Bromomethylidene)iron(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bromomethylidene)iron(1+) is a coordination compound featuring an iron center bonded to a bromomethylidene ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Bromomethylidene)iron(1+) typically involves the reaction of iron complexes with brominated organic compounds under controlled conditions. One common method includes the reaction of iron pentacarbonyl with bromoform in the presence of a base, leading to the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for (Bromomethylidene)iron(1+) are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Bromomethylidene)iron(1+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The bromomethylidene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve the use of phosphines or other coordinating ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of iron-ligand complexes.
Wissenschaftliche Forschungsanwendungen
(Bromomethylidene)iron(1+) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cyclopropanation reactions.
Biology: Research is ongoing to explore its potential as a bioinorganic model compound.
Medicine: The compound’s reactivity is being studied for potential therapeutic applications.
Industry: It is investigated for use in material science, including the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (Bromomethylidene)iron(1+) involves its ability to coordinate with various substrates, facilitating chemical transformations. The iron center acts as a catalytic site, while the bromomethylidene ligand can participate in electron transfer processes. This coordination chemistry is crucial for its catalytic activity and reactivity.
Vergleich Mit ähnlichen Verbindungen
(Chloromethylidene)iron(1+): Similar in structure but with a chlorine atom instead of bromine.
(Iodomethylidene)iron(1+): Features an iodine atom, leading to different reactivity.
(Methylidene)iron(1+): Lacks a halogen substituent, resulting in distinct chemical behavior.
Uniqueness: (Bromomethylidene)iron(1+) is unique due to the presence of the bromine atom, which influences its electronic properties and reactivity. This makes it particularly useful in specific catalytic applications where bromine’s properties are advantageous.
Eigenschaften
CAS-Nummer |
90143-38-7 |
|---|---|
Molekularformel |
CHBrFe+ |
Molekulargewicht |
148.77 g/mol |
IUPAC-Name |
bromomethylideneiron(1+) |
InChI |
InChI=1S/CHBr.Fe/c1-2;/h1H;/q;+1 |
InChI-Schlüssel |
UHPQKMBGNURYFU-UHFFFAOYSA-N |
Kanonische SMILES |
C(=[Fe+])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


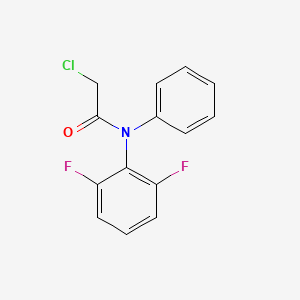
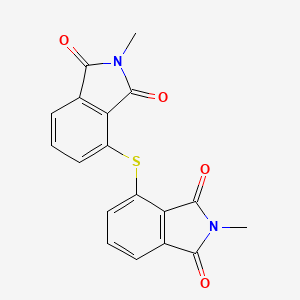

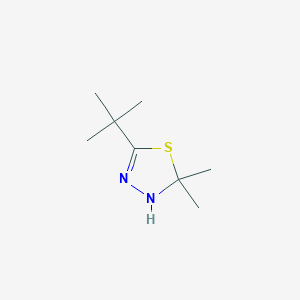
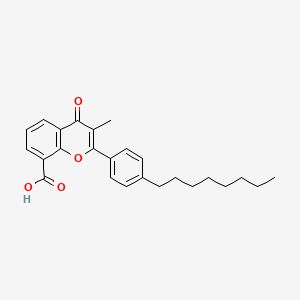
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
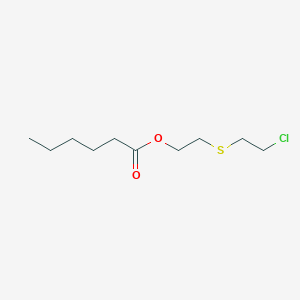

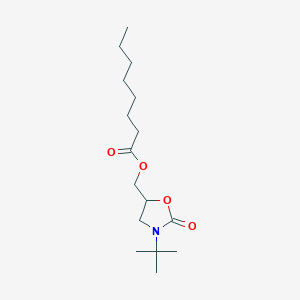
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)

![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)

